molecular formula C15H12N2O2 B15291362 N-Desmethyl Dechloro Clobazam

N-Desmethyl Dechloro Clobazam

Cat. No.: B15291362
M. Wt: 252.27 g/mol
InChI Key: CBRLXMKQJJHXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Dechloro Clobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome. This compound retains many of the pharmacological properties of its parent compound and is an active metabolite, contributing to the therapeutic effects of clobazam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Dechloro Clobazam typically involves the demethylation of clobazam. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Dechloro Clobazam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and other modified benzodiazepine structures, which may have different pharmacological properties .

Scientific Research Applications

N-Desmethyl Dechloro Clobazam has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of clobazam and its metabolites in biological samples.

    Biology: The compound is studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.

    Medicine: Research focuses on its efficacy and safety in treating epilepsy and other neurological disorders.

    Industry: It is used in the development of new benzodiazepine derivatives with improved therapeutic profiles.

Mechanism of Action

N-Desmethyl Dechloro Clobazam exerts its effects by modulating the GABA_A receptor, a key neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Dechloro Clobazam is unique due to its specific binding affinities for different GABA_A receptor subtypes, particularly the α2 subunit, which is associated with its anticonvulsant effects without significant sedative properties. This distinguishes it from other benzodiazepines that may have higher affinities for the α1 subunit, leading to more pronounced sedative effects .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-phenyl-1H-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18)

InChI Key

CBRLXMKQJJHXPL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.